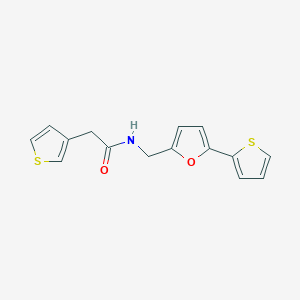
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(thiophen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and furan intermediates, followed by their functionalization and coupling to form the final product. Common reagents and conditions used in these reactions include:
Thiophene and Furan Derivatives: Starting materials that are functionalized through halogenation, lithiation, or other methods.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling to
生物活性
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure composed of thiophene and furan moieties, which contribute to its biological properties. The molecular formula is C15H14N2O2S2, with a molecular weight of 306.41 g/mol. Its structural characteristics allow for interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown significant activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 0.3 |
These results suggest that this compound may serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines (e.g., HeLa and A549) demonstrated that it exhibits cytotoxic effects at varying concentrations:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 1 | 85 |
| 5 | 70 |
| 25 | 30 |
These findings indicate that this compound can significantly reduce cell viability in cancer cells, suggesting its potential as an anticancer agent .
The proposed mechanism of action involves the compound's ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Specifically, it has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in microbial resistance and cancer therapy:
| Enzyme | IC50 (μM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| DHFR | 0.52 - 2.67 |
These interactions highlight the compound's dual role as both an antimicrobial and anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against biofilm formation by Staphylococcus aureus. Results showed a significant reduction in biofilm mass compared to control groups treated with standard antibiotics, indicating its potential in treating biofilm-associated infections .
- Cytotoxicity Assessment : In a comparative study with known anticancer drugs, this compound demonstrated lower cytotoxicity against normal cells while maintaining efficacy against cancer cells, suggesting a favorable therapeutic index .
属性
IUPAC Name |
2-thiophen-3-yl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(8-11-5-7-19-10-11)16-9-12-3-4-13(18-12)14-2-1-6-20-14/h1-7,10H,8-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRPRQODNCHVFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)CC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














